Methyl 4-(methoxysulfonyl)benzoate
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Overview
Description
Methyl 4-(methoxysulfonyl)benzoate is an organic compound with the molecular formula C9H10O5S It is a benzoate ester featuring a methoxysulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(methoxysulfonyl)benzoate can be synthesized through several methods. One common approach involves the sulfonylation of methyl 4-hydroxybenzoate. The reaction typically uses methanesulfonyl chloride (CH3SO2Cl) as the sulfonylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(methoxysulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The methoxysulfonyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(methoxysulfonyl)benzoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH), solvents (e.g., ether, tetrahydrofuran).
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), water or aqueous solvents.
Major Products:
Substitution: Sulfonamide or sulfonate derivatives.
Reduction: 4-(methoxysulfonyl)benzyl alcohol.
Hydrolysis: 4-(methoxysulfonyl)benzoic acid.
Scientific Research Applications
Methyl 4-(methoxysulfonyl)benzoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of sulfonamide-based drugs.
Biology: The compound is used in the study of enzyme inhibition, particularly those enzymes involved in sulfonation processes.
Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its functional group versatility.
Mechanism of Action
The mechanism by which methyl 4-(methoxysulfonyl)benzoate exerts its effects depends on its application. In enzyme inhibition studies, the methoxysulfonyl group can interact with the active site of enzymes, blocking their activity. This interaction often involves the formation of covalent bonds or strong non-covalent interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Methyl 4-(methoxysulfonyl)benzoate can be compared with other sulfonyl benzoates, such as:
Methyl 4-(phenylsulfonyl)benzoate: Similar structure but with a phenyl group instead of a methoxy group, leading to different reactivity and applications.
Methyl 4-(methylsulfonyl)benzoate: Lacks the methoxy group, which can affect its solubility and reactivity.
Methyl 4-(trifluoromethanesulfonyl)benzoate: Contains a trifluoromethyl group, making it more electron-withdrawing and reactive in certain chemical reactions.
The uniqueness of this compound lies in its methoxysulfonyl group, which imparts specific chemical properties and reactivity patterns that are valuable in various synthetic and research applications.
Properties
IUPAC Name |
methyl 4-methoxysulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-13-9(10)7-3-5-8(6-4-7)15(11,12)14-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYRHZUZCWYCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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